3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO5. It is a white solid at room temperature and is commonly used in organic synthesis . The compound is known for its stability and is often utilized in various chemical reactions and research applications.
Preparation Methods
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of chiral amino alcohols with suitable acids . The reaction conditions often involve the use of protective groups such as tert-butoxycarbonyl (Boc) to ensure the stability of the intermediate compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
rac-(2R,3S)-3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid: This compound has a similar structure but differs in its stereochemistry.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another compound with a tert-butoxycarbonyl group, used in different applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
AMWWDVGQNOILKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Origin of Product |
United States |
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